An In-depth Technical Guide to the Chemical Structure of Methyl 3-chloro-4-(difluoromethoxy)benzoate
An In-depth Technical Guide to the Chemical Structure of Methyl 3-chloro-4-(difluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-4-(difluoromethoxy)benzoate is a halogenated aromatic ester with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chlorine atom, a methyl ester, and a difluoromethoxy group, imparts a distinct combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a particular focus on its relevance to professionals in drug discovery and development. The strategic incorporation of the difluoromethoxy (-OCF₂H) moiety is a recognized strategy in medicinal chemistry to enhance metabolic stability and fine-tune the physicochemical properties of drug candidates.
Molecular Structure and Properties
The chemical structure of Methyl 3-chloro-4-(difluoromethoxy)benzoate is characterized by a benzene ring substituted at positions 1, 3, and 4.
Key Structural Features:
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Methyl Benzoate Core: The foundational structure is a benzoic acid methyl ester. The ester functional group is a common motif in pharmaceuticals and can participate in various chemical transformations.
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Chlorine Substituent: The chlorine atom at the 3-position is an electron-withdrawing group that can influence the reactivity of the aromatic ring and provide a site for further functionalization through cross-coupling reactions.
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Difluoromethoxy Group: The difluoromethoxy group at the 4-position is of particular interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups. The strong carbon-fluorine bonds in this group contribute to increased metabolic stability by hindering oxidative metabolism.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1040723-84-9 | [1] |
| Molecular Formula | C₉H₇ClF₂O₃ | [1] |
| Molecular Weight | 236.6 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Reaction Pathways
The synthesis of Methyl 3-chloro-4-(difluoromethoxy)benzoate can be approached through two primary retrosynthetic pathways.
DOT Script for Synthesis Pathways
Caption: Retrosynthetic analysis of Methyl 3-chloro-4-(difluoromethoxy)benzoate.
Pathway 1: Esterification of 3-chloro-4-(difluoromethoxy)benzoic acid
This approach involves the classic Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification (General Procedure)
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Reaction Setup: To a solution of 3-chloro-4-(difluoromethoxy)benzoic acid in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
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Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
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Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or distillation.
DOT Script for Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Pathway 2: Difluoromethoxylation of Methyl 3-chloro-4-hydroxybenzoate
This pathway involves the introduction of the difluoromethyl group onto the phenolic oxygen of Methyl 3-chloro-4-hydroxybenzoate. This can be achieved using a difluorocarbene precursor.
Experimental Protocol: Difluoromethoxylation (General Procedure)
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Reaction Setup: Methyl 3-chloro-4-hydroxybenzoate is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. A base (e.g., potassium carbonate or cesium carbonate) is added to deprotonate the phenol.
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Difluorocarbene Generation: A difluorocarbene precursor, such as sodium chlorodifluoroacetate, is added to the reaction mixture. Upon heating, the precursor decomposes to generate difluorocarbene in situ.
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Reaction: The reaction mixture is heated to an elevated temperature to facilitate the difluoromethoxylation. The reaction progress is monitored by TLC or LC-MS.
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Work-up: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent.
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Purification: The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated. The crude product is then purified by column chromatography.
DOT Script for Difluoromethoxylation Workflow
Caption: Workflow for Difluoromethoxylation.
Spectroscopic Characterization (Predicted)
¹H NMR:
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Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 (ortho to the ester) will likely be a doublet, the proton at C2 (ortho to the chlorine) will be a doublet, and the proton at C6 will be a doublet of doublets.
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Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will appear around δ 3.9 ppm.
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Difluoromethoxy Proton: A triplet (due to coupling with the two fluorine atoms) corresponding to the proton of the -OCF₂H group is expected in the region of δ 6.5-7.5 ppm.
¹³C NMR:
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Carbonyl Carbon: The ester carbonyl carbon will resonate at the downfield end of the spectrum, typically around δ 165 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbon bearing the difluoromethoxy group will show a triplet due to C-F coupling.
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Methyl Carbon: The methyl ester carbon will appear around δ 52 ppm.
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Difluoromethoxy Carbon: The carbon of the -OCF₂H group will appear as a triplet due to one-bond C-F coupling, typically in the range of δ 115-125 ppm.
¹⁹F NMR:
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A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group is expected, with coupling to the proton of that group.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M⁺) at m/z 236.6, with a characteristic isotopic pattern (M+2) due to the presence of one chlorine atom.
Infrared (IR) Spectroscopy:
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C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
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C-O Stretch: Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ for the C-O stretching of the ester and ether linkages.
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C-F Stretch: Strong absorption bands in the region of 1000-1100 cm⁻¹ due to the C-F bonds of the difluoromethoxy group.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.
Applications in Research and Development
Methyl 3-chloro-4-(difluoromethoxy)benzoate serves as a valuable intermediate in the synthesis of more complex molecules.
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Agrochemicals: It is a known intermediate in the synthesis of 4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, which is utilized in the preparation of herbicides[1].
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Drug Discovery: While specific examples of its use in marketed drugs are not readily apparent, its structural motifs are highly relevant to medicinal chemistry. The difluoromethoxy group is a key feature in several approved drugs, where it enhances metabolic stability and modulates physicochemical properties. This makes Methyl 3-chloro-4-(difluoromethoxy)benzoate a promising starting material or intermediate for the synthesis of novel therapeutic agents. The presence of the chloro and ester functionalities allows for a variety of synthetic transformations, including but not limited to:
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Amide formation: Reaction of the ester with amines to form amides.
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Cross-coupling reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
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Reduction: The ester can be reduced to the corresponding alcohol.
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Safety and Handling
As a laboratory chemical, Methyl 3-chloro-4-(difluoromethoxy)benzoate should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic esters should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C[1].
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-chloro-4-(difluoromethoxy)benzoate is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of a reactive ester, a versatile chlorine handle, and a metabolically robust difluoromethoxy group makes it an attractive starting material for the synthesis of novel agrochemicals and pharmaceuticals. This guide provides a foundational understanding of its chemical structure, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.
References
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Pharmaffiliates. 3-Chloro-4-(difluoromethoxy)benzoic acid methyl ester. [Link]
